1,3,4-Triphenylisoquinoline
Overview
Description
1,3,4-Triphenylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound this compound is characterized by the presence of three phenyl groups attached to the isoquinoline core. Isoquinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Triphenylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of ortho-halobenzimines with carbon-carbon π-components using palladium or nickel catalysis . Another method includes the use of C-H activation reactions, which provide a more concise route to access isoquinoline scaffolds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous recyclable catalysts, such as [Ru(p-cymene)Cl2]2, in combination with oxidants like Cu(OAc)2 and additives like AgSbF6, has been reported to be effective in producing isoquinoline derivatives in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Triphenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline core.
Substitution: The phenyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium or nickel catalysts for cyclization, oxidants like Cu(OAc)2 for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized isoquinoline derivatives, while substitution reactions can result in various substituted isoquinoline compounds .
Scientific Research Applications
1,3,4-Triphenylisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 1,3,4-Triphenylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,4-Triphenylisoquinoline include other isoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds share the isoquinoline core structure but differ in the substituents attached to the core.
Uniqueness
This compound is unique due to the presence of three phenyl groups attached to the isoquinoline core. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
1,3,4-triphenylisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28-27(25)22-16-8-3-9-17-22/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMIGASIYVPEJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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